molecular formula C28H30F8O10 B13719013 Bis-PEG6-TFP ester

Bis-PEG6-TFP ester

Cat. No.: B13719013
M. Wt: 678.5 g/mol
InChI Key: GJTZEKRBEOGBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Bis-PEG6-TFP ester primarily undergoes substitution reactions due to the presence of the TFP ester groups. These groups are highly reactive towards amines, leading to the formation of stable amide bonds .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are PEGylated amides, which are valuable in various applications, including drug delivery and bioconjugation .

Scientific Research Applications

Drug Delivery Systems

Bis-PEG6-TFP ester is extensively utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of therapeutic agents. The PEGylation process, where drugs are conjugated with polyethylene glycol moieties, helps to:

  • Improve pharmacokinetics by increasing circulation time and reducing renal clearance.
  • Decrease immunogenicity and toxicity of drugs .

Case Study: Antibody-Drug Conjugates

In the development of antibody-drug conjugates (ADCs), this compound serves as a linker that connects the cytotoxic drug to the antibody. This connection allows for targeted delivery of the drug to cancer cells while minimizing systemic exposure .

Biocompatible Coatings

The compound is also employed in creating biocompatible coatings for medical devices. These coatings can reduce protein adsorption and cell adhesion, which are critical for improving the performance and longevity of implants and other medical devices.

Example Application: Implantable Devices

Research has shown that surfaces modified with this compound exhibit reduced thrombogenicity and enhanced biocompatibility, making them suitable for use in vascular grafts and stents .

Cosmetic Formulations

In the cosmetic industry, this compound is used as an emulsifying agent and skin-conditioning agent. Its ability to form stable emulsions enhances the texture and stability of cosmetic products.

Example Application: Moisturizers

Formulations containing this compound have been shown to improve skin hydration and sensory attributes, making them more appealing to consumers .

Comparative Analysis of Applications

Application AreaBenefitsSpecific Use Cases
Drug Delivery SystemsImproved solubility & bioavailabilityAntibody-drug conjugates
Biocompatible CoatingsReduced protein adsorptionVascular grafts, stents
Cosmetic FormulationsEnhanced texture & stabilityMoisturizers, skin conditioners

Mechanism of Action

Biological Activity

Bis-PEG6-TFP ester, a bifunctional polyethylene glycol (PEG) linker, is gaining attention in bioconjugation and drug development due to its unique chemical properties and biological applications. This compound features tri-fluoroacetyl phenyl ester groups, which enhance its reactivity towards primary and secondary amines, facilitating the formation of stable amide bonds. This article explores the biological activity of this compound, focusing on its applications in targeted protein degradation, particularly in the context of proteolysis-targeting chimeras (PROTACs).

This compound has a molecular weight of approximately 5000 g/mol and is synthesized through the reaction of polyethylene glycol with tri-fluoroacetyl phenol, typically using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) . The resulting compound exhibits high stability due to the presence of tri-fluoroacetyl groups, making it suitable for complex bioconjugation tasks.

The biological activity of this compound is primarily linked to its role in PROTAC technology. PROTACs are designed to induce the ubiquitination and subsequent degradation of specific proteins within cells. This compound serves as a linker that connects target proteins to E3 ligases, facilitating their recognition and degradation by the proteasome . This mechanism has significant implications for targeted cancer therapies and other diseases characterized by protein misregulation.

Applications in Drug Development

  • Targeted Protein Degradation : this compound is integral to the design of PROTACs, enabling the selective degradation of disease-relevant proteins. This approach has shown promise in preclinical studies, demonstrating efficacy against various cancer types .
  • Bioconjugation : The compound's ability to form stable amide bonds makes it an effective tool for bioconjugation applications, enhancing the stability and solubility of biomolecules in biological environments .

Comparative Analysis with Other PEG Linkers

To understand the unique properties of this compound, a comparison with other PEG-based linkers is presented in the table below:

Compound Name Structure Type Unique Features
Polyethylene Glycol N-Hydroxysuccinimide EsterAmine-reactive PEGMore prone to hydrolysis than TFP esters
Pentafluorophenyl Ester PEGAmine-reactive PEGHigher stability compared to NHS esters; less hydrolysis
Maleimide-PEG LinkersThiol-reactive PEGReacts specifically with thiols; used in different conjugation strategies
Dipeptide Linker PEGPeptide-based linkerProvides specificity through peptide recognition motifs

The combination of high stability and effective amine reactivity makes this compound particularly suitable for complex bioconjugation tasks required in PROTAC development .

Case Studies

Several studies have highlighted the effectiveness of this compound in drug development:

  • Targeted Cancer Therapy : A study demonstrated that PROTACs utilizing this compound effectively degraded oncogenic proteins, leading to reduced tumor growth in mouse models .
  • Biocompatibility Assessments : Research indicated that compounds linked via this compound exhibited improved biocompatibility and solubility profiles compared to traditional linkers, making them more suitable for therapeutic applications .

Properties

Molecular Formula

C28H30F8O10

Molecular Weight

678.5 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H30F8O10/c29-17-15-18(30)24(34)27(23(17)33)45-21(37)1-3-39-5-7-41-9-11-43-13-14-44-12-10-42-8-6-40-4-2-22(38)46-28-25(35)19(31)16-20(32)26(28)36/h15-16H,1-14H2

InChI Key

GJTZEKRBEOGBOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F

Origin of Product

United States

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